2,4-Dichloro-5-methoxyphenol

Overview

Description

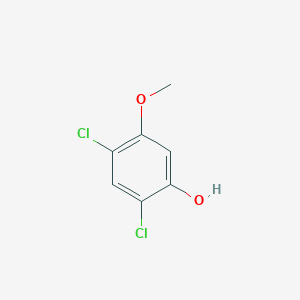

2,4-Dichloro-5-methoxyphenol (CAS: 18113-13-8) is a halogenated phenolic compound with the molecular formula C₇H₆Cl₂O₂ and a molecular weight of 193.03 g/mol. It is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis . The compound features two chlorine substituents at the 2- and 4-positions and a methoxy group at the 5-position on the benzene ring. Its safety data sheet highlights precautions for handling, including avoiding inhalation and skin contact, and recommends controlled disposal to minimize environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT-3146 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the adenosine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CVT-3146 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

CVT-3146 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity or stability .

Scientific Research Applications

CVT-3146 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study adenosine receptor interactions and the effects of various modifications on receptor binding.

Biology: Employed in studies investigating the role of adenosine receptors in various physiological processes.

Medicine: Primarily used in myocardial perfusion imaging to diagnose coronary artery disease.

Mechanism of Action

CVT-3146 exerts its effects by selectively binding to A2A adenosine receptors, which are primarily located in the coronary arteries. This binding causes vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of the smooth muscle cells in the arterial walls. The increased blood flow enhances the uptake of radiopharmaceuticals in myocardial perfusion imaging, allowing for better visualization of coronary artery disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following table summarizes key structural analogs of 2,4-dichloro-5-methoxyphenol, highlighting differences in substituent positions, molecular properties, and applications:

Key Observations:

Substituent Effects: The position of chlorine and methoxy groups significantly influences reactivity and applications. For example, this compound’s electron-withdrawing chlorine atoms enhance its stability in acidic environments, making it suitable for synthesis under harsh conditions . Mono-chloro derivatives (e.g., 2-chloro-5-methoxyphenol) exhibit lower molecular weights and are more soluble in polar solvents compared to dichloro analogs .

Synthetic Routes: this compound is synthesized via nucleophilic substitution reactions, as demonstrated by the use of potassium carbonate and ethyl 2-bromopentanoate in DMF . In contrast, 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone (a related acetophenone derivative) employs Sandmeyer reactions for chlorine substitution .

Applications: Dichloro derivatives are often used in agrochemicals (e.g., acifluorfen, a herbicide with a trifluoromethyl group; see ) due to their stability and bioactivity. Mono-chloro analogs like 2-chloro-5-methoxyphenol serve as precursors in dye manufacturing, where fewer halogen atoms reduce toxicity .

Physicochemical Properties

- Molecular Weight: Dichloro derivatives (e.g., 193.03 g/mol for this compound) are heavier than mono-chloro analogs (158.58 g/mol for 2-chloro-5-methoxyphenol) .

- Purity: Commercial samples of this compound are typically 97% pure, similar to other dichloro-methoxyphenols .

Biological Activity

2,4-Dichloro-5-methoxyphenol (DCMP) is a chlorinated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to present a comprehensive overview of the biological activity associated with DCMP, supported by data tables, case studies, and relevant research findings.

DCMP is characterized by the presence of two chlorine atoms and a methoxy group on a phenolic ring. Its structural formula is represented as:

This configuration contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that DCMP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella typhimurium | 64 |

These results suggest that DCMP could be a candidate for developing new antimicrobial agents, particularly in food preservation and clinical applications.

Antioxidant Activity

DCMP has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress-related damage in biological systems. The radical-scavenging activity of DCMP was assessed using the DPPH assay, revealing a significant capacity to neutralize free radicals. The results are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Ascorbic Acid | 5.0 |

| BHT | 10.0 |

The IC50 value indicates the concentration required to inhibit 50% of the free radicals present, with lower values indicating higher potency. Although DCMP is less potent than ascorbic acid, it shows promise as an antioxidant agent.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of DCMP. A study conducted on RAW 264.7 cells reported the following IC50 values:

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.7 |

| BHA | 0.4 |

These findings suggest that while DCMP does exhibit cytotoxic effects at higher concentrations, it is comparatively less toxic than some conventional antioxidants like BHA .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study involving food products treated with DCMP demonstrated a reduction in microbial load during storage, indicating its potential as a natural preservative .

- Case Study on Antioxidant Application : In a controlled trial examining oxidative stress markers in animal models, supplementation with DCMP resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Dichloro-5-methoxyphenol, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic aromatic substitution or directed chlorination of a methoxyphenol precursor. For example, chlorination of 4-methoxybenzyl alcohol using chlorine gas or thionyl chloride under controlled temperatures (40–60°C) in inert solvents (e.g., dichloromethane) can yield chlorinated derivatives . Key factors include stoichiometry of chlorinating agents, reaction time, and temperature. Lower yields may result from competing side reactions, such as over-chlorination or oxidation of the phenolic ring.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Identifies substitution patterns (e.g., chemical shifts for Cl and OCH3 groups at δ 3.8–4.0 ppm for methoxy and δ 6.5–7.5 ppm for aromatic protons) .

- GC-MS/HPLC : Quantifies purity and detects impurities (e.g., isomers like 2,5-dichloro-4-methoxyphenol). Retention times and fragmentation patterns are critical for validation .

- FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for phenol, C-Cl stretches at 550–750 cm⁻¹) .

Q. What are the key biological or chemical applications of this compound in academic research?

- Antimicrobial Studies : The chloro and methoxy groups enhance membrane permeability in gram-negative bacteria, making it a candidate for structure-activity relationship (SAR) studies .

- Organic Synthesis : Serves as an intermediate for synthesizing heterocycles (e.g., benzoxazoles) or coupling with boronic acids in Suzuki-Miyaura reactions .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to minimize environmental release .

Advanced Research Questions

Q. How can experimental design optimize the degradation or functionalization of this compound?

- Response Surface Methodology (RSM) : For oxidative degradation (e.g., Fenton’s reagent), variables like H2O2 concentration, Fe²⁺ catalyst load, and pH are optimized. For example, at 100 mg/L initial concentration, 25°C and 0.1 mM Fe²⁺ maximize degradation efficiency within 20 minutes .

- Regioselective Functionalization : Use directing groups (e.g., -OCH3) to control chlorination positions. DFT calculations predict electron density maps to guide catalyst selection .

Q. How should researchers address contradictions in reported bioactivity or physicochemical data?

- Purity Analysis : Contradictions may arise from undetected isomers (e.g., 2,5-dichloro vs. 3,5-dichloro derivatives). Validate via HPLC and compare retention times with standards .

- Biological Assay Variability : Standardize test conditions (e.g., MIC assays using Mueller-Hinton broth) and report IC50 values with confidence intervals .

Q. What mechanistic insights explain the interaction of this compound with biological targets?

- Enzyme Inhibition : The chloro groups act as electron-withdrawing groups, enhancing binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Molecular docking studies suggest hydrogen bonding between the methoxy group and active-site residues .

- ROS Generation : In photodynamic therapy applications, UV irradiation of the compound generates singlet oxygen, inducing oxidative stress in cancer cells .

Q. What are the environmental fate and degradation pathways of this compound?

- Photolysis : Under UV light, dechlorination occurs via homolytic cleavage of C-Cl bonds, forming methoxyquinones as intermediates .

- Biodegradation : Soil microbiota (e.g., Pseudomonas spp.) can hydrolyze methoxy groups, but persistence depends on pH and organic matter content. Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended due to limited ecological data .

Properties

IUPAC Name |

2,4-dichloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSMAIBWQQYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574846 | |

| Record name | 2,4-Dichloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-13-8 | |

| Record name | 2,4-Dichloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.